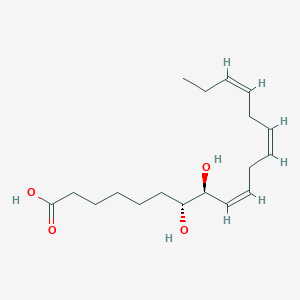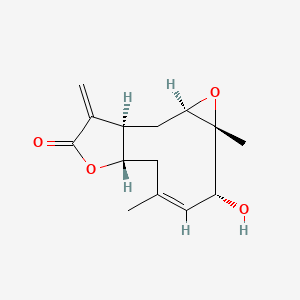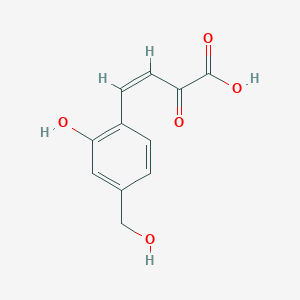
Guanidylfungin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidylfungin B is a natural product found in Streptomyces hygroscopicus with data available.
Applications De Recherche Scientifique
Antifungal Applications Guanidylfungin B, identified from Streptomyces sp. A3265, demonstrates potent antifungal activity against a variety of plant pathogenic fungi. It shows biocontrolling effects against ginseng root rot and damping-off disease, which are common in ginseng and other crops. This substance, along with guanidylfungin A and methyl guanidylfungin A, is responsible for the strong antimicrobial activity observed against various plant pathogens and bacteria, making it significant in agricultural and botanical research (Minh et al., 2015).
Genetic Research and Epigenetic Regulation Guanidyl-rich DNA sequences are known to form G-quadruplex structures, which are implicated in key genomic functions like transcription, replication, and epigenetic regulation. These structures are associated with genome stability and have numerous connections to cancer biology, making them a subject of interest in genetic and epigenetic research (Spiegel et al., 2020).
Structural and Thermodynamic Research The substitution of guanine to inosine in DNA and RNA duplexes, a modification observed in sequences containing this compound, is used to study structural and thermodynamic properties of nucleic acids. This substitution is optimally suited to probe structural and thermodynamic effects of single H-bonds and atomic groups, contributing to a deeper understanding of nucleic acid behavior (Krepl et al., 2013).
Biomolecular Interaction Research The interaction of guanidyl-functionalized compounds with biomolecules, like phosphopeptides, is another area of scientific interest. Guanidyl-functionalized graphene is used for the selective enrichment of phosphopeptides, including multiphosphopeptides with consecutive phosphorylated residues, which is essential in proteomic research and the study of biological processes (Xu et al., 2014).
Metabolic and Cellular Research Studies on the metabolism of free guanidine in bacteria revealed that many members of the ykkC motif RNA, which sense and respond to guanidine, commonly control the expression of proteins functioning as guanidine carboxylases and guanidine transporters. This indicates the biological relevance of free guanidine and its role in cellular processes, highlighting another potential research application of this compound (Nelson et al., 2017).
Propriétés
Numéro CAS |
94116-20-8 |
|---|---|
Formule moléculaire |
C57H101N3O18 |
Poids moléculaire |
1116.4 g/mol |
Nom IUPAC |
3-[[(10E,20E)-15-[(E)-10-(diaminomethylideneamino)-4-methyldec-4-en-2-yl]-3,5,7,9,23,25,27,31,33,34,35-undecahydroxy-8,10,14,18,22,26,30-heptamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,20-dien-19-yl]oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C57H101N3O18/c1-31(15-12-10-11-13-22-60-56(58)59)23-36(6)53-35(5)17-14-16-34(4)52(72)38(8)45(65)26-41(62)24-40(61)25-42-27-47(67)54(73)57(75,78-42)30-48(68)33(3)18-20-43(63)37(7)46(66)28-44(64)32(2)19-21-49(39(9)55(74)77-53)76-51(71)29-50(69)70/h15-16,19,21,32-33,35-49,52-54,61-68,72-73,75H,10-14,17-18,20,22-30H2,1-9H3,(H,69,70)(H4,58,59,60)/b21-19+,31-15+,34-16+ |
Clé InChI |
DVNBCGGJVDKDQA-UCNQLLDXSA-N |
SMILES isomérique |
CC1CC/C=C(/C(C(C(CC(CC(CC2CC(C(C(O2)(CC(C(CCC(C(C(CC(C(/C=C/C(C(C(=O)OC1C(C)C/C(=C/CCCCCN=C(N)N)/C)C)OC(=O)CC(=O)O)C)O)O)C)O)C)O)O)O)O)O)O)O)C)O)\C |
SMILES |
CC1CCC=C(C(C(C(CC(CC(CC2CC(C(C(O2)(CC(C(CCC(C(C(CC(C(C=CC(C(C(=O)OC1C(C)CC(=CCCCCCN=C(N)N)C)C)OC(=O)CC(=O)O)C)O)O)C)O)C)O)O)O)O)O)O)O)C)O)C |
SMILES canonique |
CC1CCC=C(C(C(C(CC(CC(CC2CC(C(C(O2)(CC(C(CCC(C(C(CC(C(C=CC(C(C(=O)OC1C(C)CC(=CCCCCCN=C(N)N)C)C)OC(=O)CC(=O)O)C)O)O)C)O)C)O)O)O)O)O)O)O)C)O)C |
Synonymes |
guanidylfungin B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-cyano-2-methyl-3-[2-[(5-methyl-4H-imidazol-4-yl)methylthio]ethyl]guanidine](/img/structure/B1234942.png)




![(2R,3R,4S,5R,8R,9S,10S,11R)-5-ethyl-11-[(2S,3R,4S,6R)-4-[ethyl(methyl)amino]-3-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one](/img/structure/B1234950.png)








